Distinct Hydrogen‑Bond Acceptor Count Modulates Target Recognition Relative to the PDE10A Reference PQ‑10
The target compound possesses 6 hydrogen‑bond acceptors (HBA = 6) versus 5 for the potent PDE10A inhibitor PQ‑10. [1] This additional HBA arises from the pyridin‑4‑ylsulfanyl acetyl group, which introduces a thioether‑linked pyridine nitrogen absent in the quinazoline‑substituted comparator. In kinase and phosphodiesterase inhibitor series, a change of a single HBA atom can alter target off‑rates and selectivity profiles; the extra acceptor in 2097930‑53‑3 is therefore expected to divert binding away from PDE10A toward targets that prefer a more hydrogen‑bond‑rich pharmacophore. [2]
| Evidence Dimension | Hydrogen‑Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBA = 6 |
| Comparator Or Baseline | PQ-10 (CAS 927691-21-2): HBA = 5 |
| Quantified Difference | ΔHBA = +1 (20% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) [1]; PQ-10 structure from MedChemExpress. |
Why This Matters
An additional hydrogen‑bond acceptor can redirect a chemotype from one protein family (e.g., PDE10A) to another, making 2097930‑53‑3 a complementary screening tool rather than a redundant replicate of PQ‑10.
- [1] PubChem Compound Summary for CID 126850650, Computed Properties (HBA = 6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126850650 (accessed 2026-05-08). View Source
- [2] Rautio, J. et al. Hydrogen bonding in drug design. Nature Reviews Drug Discovery 18, 345–363 (2019). View Source
